Methoxy[(oxolan-3-yl)methyl]amine: A Bifunctional N-Alkoxyamine Building Block for Advanced Pharmacophore Engineering
Methoxy[(oxolan-3-yl)methyl]amine: A Bifunctional N-Alkoxyamine Building Block for Advanced Pharmacophore Engineering
Executive Summary
In the pursuit of novel therapeutics, the pharmaceutical industry has increasingly shifted away from flat, aromatic-heavy molecules toward architecturally complex, sp3-enriched scaffolds. Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2) has emerged as a highly specialized, bifunctional building block designed to meet these modern drug discovery demands[1]. By combining an N-methoxyamine reactive center with a tetrahydrofuran (oxolane) ring, this compound serves as a critical reagent for synthesizing modified Weinreb amides, peptidomimetics, and conformationally tuned ketone pharmacophores.
This technical guide provides an in-depth analysis of the chemical properties, mechanistic utility, and validated experimental protocols for incorporating methoxy[(oxolan-3-yl)methyl]amine into complex synthetic workflows.
Chemical Identity & Structural Profiling
Methoxy[(oxolan-3-yl)methyl]amine is an N-alkyl-O-methylhydroxylamine derivative. Its structure features a saturated oxolane (tetrahydrofuran) ring linked via a methylene bridge to a secondary methoxyamine group. This unique arrangement provides a dense array of hydrogen bond acceptors while maintaining a low molecular weight, making it an ideal fragment for lead optimization.
Table 1: Physicochemical Properties
| Property | Value | Significance in Drug Design |
| CAS Number | 1455107-42-2 | Unique identifier for commercial sourcing[1]. |
| Molecular Formula | C6H13NO2 | Low molecular weight (131.17 g/mol ) preserves ligand efficiency. |
| Fraction sp3 (Fsp3) | 1.00 (6/6 carbons) | Maximizes 3D complexity and aqueous solubility. |
| H-Bond Donors | 1 (Secondary Amine) | Allows for targeted acylation or alkylation. |
| H-Bond Acceptors | 3 (N, O-methoxy, O-oxolane) | Enhances target protein interaction and polarity. |
Mechanistic Utility in Drug Discovery
"Escape from Flatland" and sp3 Enrichment
The high failure rate of clinical candidates in the early 2000s was largely attributed to poor physicochemical properties driven by over-reliance on flat, sp2-hybridized aromatic rings. As demonstrated in the seminal2 hypothesis by Lovering et al., increasing the fraction of sp3 carbons (Fsp3) directly correlates with improved clinical success, primarily due to enhanced solubility and reduced off-target promiscuity[2]. Methoxy[(oxolan-3-yl)methyl]amine boasts an Fsp3 of 1.00. Incorporating this fragment into a drug scaffold introduces a chiral, non-planar oxolane ring that disrupts π-stacking interactions, thereby lowering the melting point and significantly improving aqueous solubility.
Engineering Modified Weinreb Amides
Standard3 derivatives are classically used to synthesize Weinreb amides, which allow for the controlled, single-addition of organometallic reagents to form ketones without over-addition to tertiary alcohols[3].
Using methoxy[(oxolan-3-yl)methyl]amine generates a sterically and electronically modified Weinreb amide . The causality behind this design is twofold:
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Steric Shielding: The bulky oxolan-3-ylmethyl group provides a steric buffer that can dictate the facial selectivity of incoming nucleophiles during asymmetric synthesis.
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Secondary Coordination Sphere: The oxygen atom within the oxolane ring can act as a secondary coordination site for the magnesium or lithium counterion of the organometallic reagent, further stabilizing the tetrahedral intermediate prior to acidic workup.
Table 2: Comparative Reactivity Profile
| Parameter | Standard Weinreb Amide (N-Me, N-OMe) | Oxolane-Modified Weinreb Amide |
| Steric Hindrance at Nitrogen | Low | Moderate to High |
| Tetrahedral Intermediate Stability | High (Bidentate chelation) | Very High (Potential tridentate chelation) |
| Lipophilicity Contribution | Neutral | Hydrophilic (Lowers LogP) |
| 3D Complexity | Low | High |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They employ 4, which is the industry standard for overcoming the steric hindrance associated with secondary amines[4].
Protocol 1: Synthesis of an Oxolane-Modified Weinreb Amide
Objective: Couple a target carboxylic acid with methoxy[(oxolan-3-yl)methyl]amine to form a stable amide intermediate.
Reagents:
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Carboxylic Acid Precursor (1.0 equiv)
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Methoxy[(oxolan-3-yl)methyl]amine (1.2 equiv)
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HATU (1.1 equiv)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
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Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add DIPEA, followed by HATU.
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Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the activated ester. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, which is mandatory here because the secondary amine of our building block is sterically hindered.
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Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete activation (validate via TLC/LCMS; look for the consumption of the starting acid). Add methoxy[(oxolan-3-yl)methyl]amine dropwise.
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Reaction: Stir at room temperature for 2–4 hours.
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Workup (Self-Validating): Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO3 (removes acidic byproducts), and brine. Dry over Na2SO4 and concentrate. The absence of amine mass in LCMS confirms successful washing.
Workflow for synthesizing ketone pharmacophores via an oxolane-modified Weinreb amide.
Protocol 2: Directed Organometallic Addition
Objective: Convert the modified Weinreb amide into a target ketone without over-addition.
Reagents:
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Oxolane-Modified Weinreb Amide (1.0 equiv)
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Grignard Reagent (R-MgX) (1.5 equiv)
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Anhydrous Tetrahydrofuran (THF) (0.1 M)
Step-by-Step Methodology:
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Preparation: Dissolve the modified Weinreb amide in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
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Causality: Strict temperature control at -78 °C is critical. It maximizes the kinetic stability of the metal-chelated tetrahedral intermediate, preventing its premature collapse into a ketone (which would subsequently react with excess Grignard to form an unwanted tertiary alcohol).
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Addition: Add the Grignard reagent dropwise over 30 minutes.
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Equilibration: Stir at -78 °C for 1 hour, then slowly warm to 0 °C.
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Quenching: Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH4Cl.
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Causality: The mildly acidic NH4Cl safely protonates the tetrahedral intermediate, triggering its controlled collapse into the desired ketone and releasing the methoxy[(oxolan-3-yl)methyl]amine as a water-soluble leaving group.
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Proposed chelation model stabilizing the tetrahedral intermediate during nucleophilic attack.
Conclusion
Methoxy[(oxolan-3-yl)methyl]amine represents a highly rationalized approach to modern synthetic building blocks. By merging the reliable reactivity of N-alkoxyamines with the sp3-rich, hydrophilic profile of an oxolane ring, it empowers medicinal chemists to execute robust transformations (like modified Weinreb amide syntheses) while simultaneously optimizing the physicochemical properties of the resulting pharmacophores.
References
- Source: Journal of Medicinal Chemistry (ACS Publications)
- O-Methylhydroxylamine: A Key Reagent in the Synthesis of Modern Pharmaceutical Intermediates Source: BenchChem URL
- Source: Organic Process Research & Development (ACS Publications)
- methoxy[(oxolan-3-yl)
